4-[(3,5-Dimethylbenzoyl)amino]butanoic acid
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Overview
Description
4-(3,5-Dimethylbenzamido)butanoic acid is an organic compound with the molecular formula C13H17NO3 It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3,5-dimethylbenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethylbenzamido)butanoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with butanoic acid derivatives. One common method is the amidation reaction, where 3,5-dimethylbenzoic acid is reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods: Industrial production of 4-(3,5-dimethylbenzamido)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethylbenzamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
4-(3,5-Dimethylbenzamido)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylbenzamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit histone deacetylases (HDACs), resulting in altered gene expression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Benzamidobutanoic acid: Similar structure but with a benzamido group instead of a 3,5-dimethylbenzamido group.
4-(2,5-Dimethoxyphenyl)butanoic acid: Contains a 2,5-dimethoxyphenyl group instead of a 3,5-dimethylbenzamido group.
Uniqueness: 4-(3,5-Dimethylbenzamido)butanoic acid is unique due to the presence of the 3,5-dimethylbenzamido group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-[(3,5-dimethylbenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-9-6-10(2)8-11(7-9)13(17)14-5-3-4-12(15)16/h6-8H,3-5H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
SGYRUHFWKUSLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCCC(=O)O)C |
Origin of Product |
United States |
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